2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine: This compound shares a similar core structure but lacks the carboxylic acid group.
4-Methylpyrimidine-5-carboxylic acid: This compound has a similar pyrimidine core but does not contain the cyclopropyl group.
Uniqueness: What sets 2-(2,2-Dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid apart is the presence of both the cyclopropyl and carboxylic acid groups. These functional groups confer unique chemical properties and reactivity, making the compound valuable in various applications.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-6-7(10(14)15)5-12-9(13-6)8-4-11(8,2)3/h5,8H,4H2,1-3H3,(H,14,15) |
InChI Key |
GKECSHSVZQCNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.